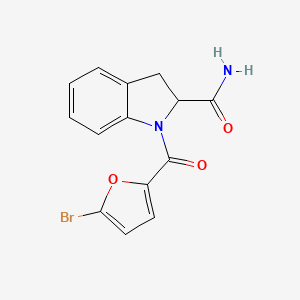

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide

Description

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide is a synthetic indoline-2-carboxamide derivative characterized by a 5-bromofuran-2-carbonyl substituent at the indoline nitrogen. The bromofuran moiety introduces distinct electronic and steric properties, differentiating it from other indoline derivatives.

Properties

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-12-6-5-11(20-12)14(19)17-9-4-2-1-3-8(9)7-10(17)13(16)18/h1-6,10H,7H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRVJTDDGGJAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with indoline and 5-bromofuran-2-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a. Substituent Variations

- Compound 60 (): 5-Bromo-1-(2-(4-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide. The 4-fluorophenoxyacetyl group enhances polarity and hydrogen-bonding capacity compared to the bromofuran group in the target compound. Activity: Demonstrated brain penetration and antitrypanosomal activity (IC₅₀ < 1 µM) .

- Compound 26 (): (S)-1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide. The 4-chlorophenoxy group increases lipophilicity (logP ~3.2), whereas the bromofuran group in the target compound may elevate logP further due to bromine’s hydrophobicity .

b. Functional Group Impact

- Bromine vs.

- Furan vs. Phenyl Rings : The bromofuran group introduces a heterocyclic oxygen, enhancing hydrogen-bond acceptor capacity compared to purely aromatic substituents .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with indoline-2-carboxamide and 5-bromofuran-2-carbonyl chloride. Key steps include:

- Coupling Reactions : Use of coupling agents like HATU or EDCI in anhydrous DMF/DCM under nitrogen to form the amide bond .

- Temperature Control : Maintaining temperatures between 0–5°C during acyl chloride formation to prevent side reactions .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to isolate the product .

Critical factors for yield optimization include stoichiometric ratios (1:1.2 for amine:acyl chloride), pH control (neutral to slightly basic), and inert atmosphere to avoid hydrolysis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify the presence of indoline NH ( 8.3–9.4 ppm), furan carbonyl ( 160–165 ppm), and aromatic protons ( 6.8–7.9 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 406.1572) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) .

Q. What initial biological screening approaches are used to evaluate this compound?

Methodological Answer:

- In Vitro Assays : Enzymatic inhibition (e.g., kinase or protease targets) at 10 µM concentration, with IC determination via fluorometric/colorimetric readouts .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

- Binding Affinity : Surface plasmon resonance (SPR) for real-time interaction analysis with immobilized receptors .

Advanced Questions

Q. How do researchers address low yields (<40%) in coupling reactions during synthesis?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Alternative Coupling Agents : Replace EDCI with T3P® (propylphosphonic anhydride), which improves efficiency in polar aprotic solvents .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) to minimize decomposition .

- Protecting Groups : Temporarily protect indoline NH with Boc groups to prevent undesired side reactions during coupling .

Q. How are discrepancies in biological activity data resolved across studies?

Methodological Answer: Contradictions often arise from assay conditions or compound purity. Resolution strategies:

- Standardized Assay Protocols : Use ATP concentration-matched kinase assays (e.g., 10 µM ATP for consistent IC comparisons) .

- Purity Reassessment : Re-analyze batches via LC-MS to rule out impurities (>98% purity required) .

- Structural Analog Comparison : Test analogs (Table 1) to isolate substituent effects .

Q. Table 1: Structural Analogs and Biological Activity

| Compound | Key Structural Variation | IC (Target A) | Reference |

|---|---|---|---|

| Parent Compound | 5-Bromofuran, indoline | 0.8 µM | |

| 5-Chlorofuran Analog | Cl substituent | 1.5 µM | |

| Indole-2-carboxamide Derivative | Indole core | >10 µM |

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding poses with enzymes (e.g., PARP-1), prioritizing hydrogen bonds between the carboxamide and catalytic residues .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (20 ns trajectories, RMSD <2 Å for viable hits) .

- QSAR Models : CoMFA/CoMSIA correlate furan electronegativity with activity (R >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.